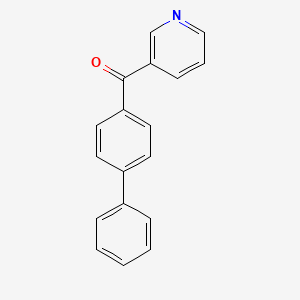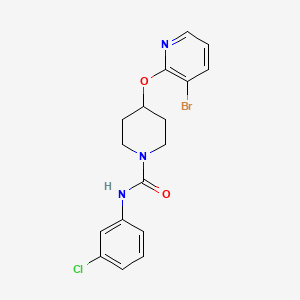
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
-
Formation of the Bromopyridine Intermediate: : The synthesis begins with the bromination of 2-hydroxypyridine to form 3-bromopyridin-2-ol. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or dichloromethane, at room temperature.
-
Coupling with Piperidine: : The bromopyridine intermediate is then coupled with piperidine-1-carboxamide in the presence of a base, such as potassium carbonate (K2CO3), and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically conducted in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C).
-
Introduction of the Chlorophenyl Group: : The final step involves the introduction of the 3-chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 3-chlorophenyl isocyanate in the presence of a base, such as triethylamine (TEA), in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophilic substitution using sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, such as azides or other functionalized compounds.
Scientific Research Applications
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: It is utilized as a chemical probe to investigate biological systems and elucidate the mechanisms of action of various biomolecules.
Mechanism of Action
The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((3-chloropyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.
4-((3-bromopyridin-2-yl)oxy)-N-(3-fluorophenyl)piperidine-1-carboxamide: Similar structure but with a fluorine atom instead of chlorine.
4-((3-bromopyridin-2-yl)oxy)-N-(3-methylphenyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(3-chlorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O2/c18-15-5-2-8-20-16(15)24-14-6-9-22(10-7-14)17(23)21-13-4-1-3-12(19)11-13/h1-5,8,11,14H,6-7,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCWXORLHLAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
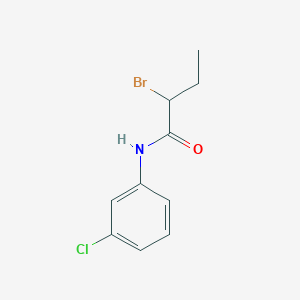
![5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2425118.png)
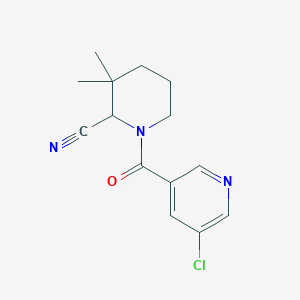

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)
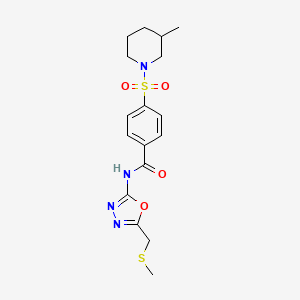
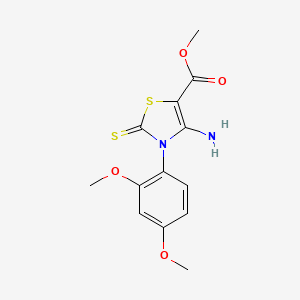
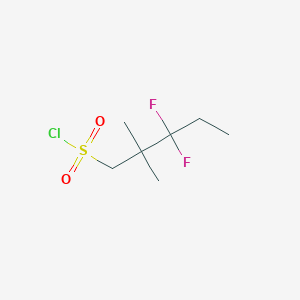

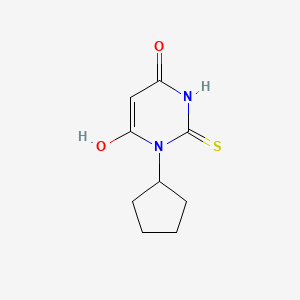
![3-[(E)-1-(2-methoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2425135.png)
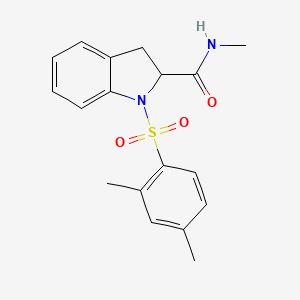
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)
